molecular formula C8H15NO B6305793 N,N-Dimethyl-3-(cyclopropyl)-propanamide CAS No. 1849348-77-1

N,N-Dimethyl-3-(cyclopropyl)-propanamide

Cat. No.: B6305793
CAS No.: 1849348-77-1
M. Wt: 141.21 g/mol
InChI Key: XRHROJUVGLXBMV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(cyclopropyl)-propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopropyl group attached to the third carbon of the propanamide chain, with two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(cyclopropyl)-propanamide can be achieved through several methods. One common approach involves the reaction of cyclopropylcarboxylic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-3-(cyclopropyl)-propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield primary amines.

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form substituted amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products:

    Oxidation: Cyclopropylcarboxylic acid derivatives.

    Reduction: Cyclopropylmethylamine derivatives.

    Substitution: N-alkyl-N,N-dimethyl-3-(cyclopropyl)-propanamide derivatives.

Scientific Research Applications

Chemistry: N,N-Dimethyl-3-(cyclopropyl)-propanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They may serve as lead compounds for the development of new pharmaceuticals targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(cyclopropyl)-propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

  • N,N-Dimethyl-3-(phenyl)-propanamide
  • N,N-Dimethyl-3-(naphthyl)-propanamide
  • N,N-Dimethyl-3-(cyclohexyl)-propanamide

Comparison: N,N-Dimethyl-3-(cyclopropyl)-propanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. Compared to its analogs with phenyl, naphthyl, or cyclohexyl groups, the cyclopropyl derivative may exhibit different reactivity and biological activity. The small, strained cyclopropyl ring can influence the compound’s interaction with molecular targets, potentially leading to unique applications in various fields.

Properties

IUPAC Name

3-cyclopropyl-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9(2)8(10)6-5-7-3-4-7/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHROJUVGLXBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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